molecular formula C37H28N4O2S2 B14927126 N,N'-(4-methylbenzene-1,2-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]

N,N'-(4-methylbenzene-1,2-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]

Cat. No.: B14927126
M. Wt: 624.8 g/mol
InChI Key: DBUBNEFUZJWGKU-UHFFFAOYSA-N
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Description

N~4~-[5-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-2-(5-METHYL-2-THIENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[5-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-2-(5-METHYL-2-THIENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thienyl groups and the carbonyl amino linkage. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~4~-[5-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-2-(5-METHYL-2-THIENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[5-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-2-(5-METHYL-2-THIENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or inhibits.

    Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Thienyl-Quinoline Compounds: Molecules that contain both thienyl and quinoline groups.

Uniqueness

N~4~-[5-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-2-(5-METHYL-2-THIENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C37H28N4O2S2

Molecular Weight

624.8 g/mol

IUPAC Name

N-[4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]phenyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C37H28N4O2S2/c1-21-12-15-30(40-36(42)26-19-32(34-16-13-22(2)44-34)38-28-10-6-4-8-24(26)28)31(18-21)41-37(43)27-20-33(35-17-14-23(3)45-35)39-29-11-7-5-9-25(27)29/h4-20H,1-3H3,(H,40,42)(H,41,43)

InChI Key

DBUBNEFUZJWGKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)C

Origin of Product

United States

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